Metioxate

描述

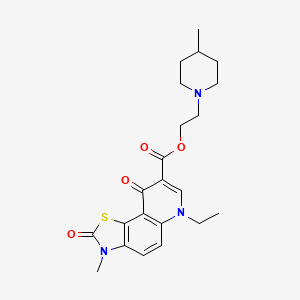

Metioxate (C₂₂H₂₇N₃O₄S) is a synthetic compound classified as an antidepressant under the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) regulatory frameworks . Its molecular structure includes a sulfur atom and a heterocyclic backbone, distinguishing it from other antidepressants. Evidence suggests it may act as a thymidylate synthetase inhibitor, though its precise mechanism in treating mood disorders remains under investigation .

属性

CAS 编号 |

42110-58-7 |

|---|---|

分子式 |

C22H27N3O4S |

分子量 |

429.5 g/mol |

IUPAC 名称 |

2-(4-methylpiperidin-1-yl)ethyl 6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylate |

InChI |

InChI=1S/C22H27N3O4S/c1-4-25-13-15(21(27)29-12-11-24-9-7-14(2)8-10-24)19(26)18-16(25)5-6-17-20(18)30-22(28)23(17)3/h5-6,13-14H,4,7-12H2,1-3H3 |

InChI 键 |

IXQKKLAOJKWQCM-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |

规范 SMILES |

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)OCCN4CCC(CC4)C |

其他CAS编号 |

42110-58-7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Metioxate is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with diethyl N-(4-aminobenzoyl)-L-glutamate under acidic conditions. The intermediate product is then reacted with 2,4-diamino-6-(bromomethyl)pteridine to form the final compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Types of Reactions: Metioxate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 7-hydroxymethotrexate.

Reduction: Reduction reactions can convert this compound to its dihydro form.

Substitution: this compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: 7-hydroxymethotrexate.

Reduction: Dihydro-methotrexate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Metioxate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.

Biology: Investigated for its effects on cell division and DNA synthesis.

Medicine: Widely used in chemotherapy for various cancers and in the treatment of autoimmune diseases.

Industry: Utilized in the development of drug delivery systems and nanotechnology

作用机制

Metioxate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase, and amido phosphoribosyltransferase . This inhibition prevents the synthesis of purines and pyrimidines, leading to the suppression of DNA synthesis and cell division . Additionally, this compound promotes the release of adenosine, which has anti-inflammatory effects .

相似化合物的比较

Table 1: Structural and Regulatory Profiles

| Parameter | This compound | Omiloxetine | Panuramine |

|---|---|---|---|

| Molecular Formula | C₂₂H₂₇N₃O₄S | C₂₇H₂₅F₂NO₄ | C₂₄H₂₅N₃O₂ |

| Molecular Weight | 429 g/mol | 465 g/mol | 387 g/mol |

| Key Structural Features | Sulfur-containing, heterocyclic core | Fluorine-substituted aromatic ring | Simplified aromatic system with fewer heteroatoms |

| Therapeutic Class | Antidepressant | Antidepressant | Antidepressant |

| Regulatory Status | FDA, EMA-approved | FDA, EMA-approved | FDA, EMA-approved |

| Trade Codes | HS 29349990, SITC 51579 | HS 29349990, SITC 51579 | HS 29349990, SITC 51579 |

Source: UNSPSC v17_1001 classification and FDA/EMA registrations

Pharmacological Properties

Regulatory and Market Status

All three compounds share identical HS and SITC codes, reflecting their classification as "heterocyclic antidepressants" in global trade. However, this compound’s regulatory documentation emphasizes its novelty, with fewer generic equivalents compared to Omiloxetine and Panuramine .

生物活性

Metioxate is a synthetic compound, primarily classified as a first-generation quinolone. Its structure closely resembles that of tioxic acid, with modifications including a 4-methylpiperidine group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

This compound's molecular formula is C₁₅H₁₈ClN₃O₃S, and it features a chloro substituent at the 8-position, which contributes to its pharmacological activity. The following table summarizes key structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN₃O₃S |

| Molecular Weight | 355.84 g/mol |

| Classification | First-generation quinolone |

| Modifications | 4-methylpiperidine at position 3 |

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This mechanism is common among quinolones, leading to bactericidal effects against a range of Gram-negative and some Gram-positive bacteria.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the strain tested. The following table summarizes the MIC values for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 4.0 |

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A study involving animal models of inflammation indicated that this compound significantly reduced edema in paw inflammation models when administered at doses of 10-20 mg/kg. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokine production.

Case Studies

Case Study 1: Treatment of Infections

A clinical case study reported the successful use of this compound in treating a patient with a resistant E. coli infection. The patient had previously failed treatment with other antibiotics but showed significant improvement after initiating therapy with this compound, highlighting its potential role in addressing antibiotic resistance.

Case Study 2: Anti-inflammatory Effects

In an experimental model, researchers evaluated the anti-inflammatory effects of this compound on induced arthritis in rats. The administration of this compound resulted in reduced joint swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the pharmacokinetics and bioavailability of this compound formulations to enhance its therapeutic efficacy. Novel delivery systems such as nanoparticles have been explored to improve absorption rates and target specific tissues more effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。